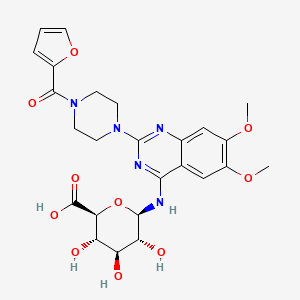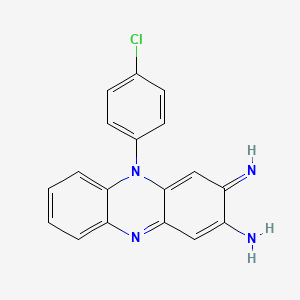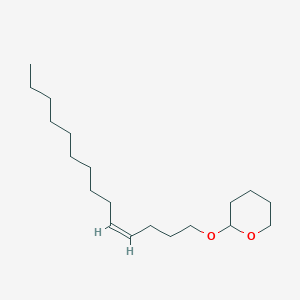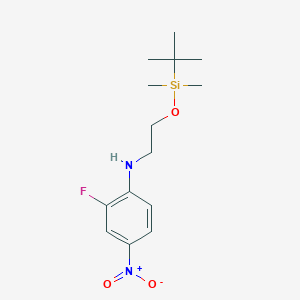![molecular formula C11H20O B1144721 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol CAS No. 16503-26-7](/img/structure/B1144721.png)
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol is a bicyclic alcohol compound with the molecular formula C11H20O and a molecular weight of 168.276 g/mol . It is known for its unique bicyclo[2.2.1]heptane structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: This compound shares a similar bicyclic structure but differs in the position of the hydroxyl group.
cis-Myrtanol: Another bicyclic alcohol with a similar structure but different stereochemistry.
trans-Myrtanol: Similar to cis-Myrtanol but with a different spatial arrangement of atoms.
Uniqueness
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol is unique due to its specific bicyclo[2.2.1]heptane structure and the position of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
16503-26-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.2759 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










